

# A Technical Guide to Latamoxef Sodium (Moxalactam) for Research Professionals

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                        |           |
|----------------------|------------------------|-----------|
| Compound Name:       | Moxalactam sodium salt |           |
| Cat. No.:            | B7802563               | Get Quote |

#### Introduction

Latamoxef, also known as Moxalactam, is a synthetic oxa-β-lactam antibiotic that is structurally related to the cephalosporin class of antibacterial agents.[1][2] In its structure, the sulfur atom of the cephalosporin core is replaced by an oxygen atom.[3] Initially introduced for its broad spectrum of activity against Gram-positive, Gram-negative, and anaerobic bacteria, its use has been tempered by concerns over adverse effects, particularly coagulation disorders.[4][5] However, with the rise of antibiotic-resistant strains, there is renewed interest in its application, especially in specific clinical and research settings.[4] This guide provides a comprehensive overview of its core properties for researchers, scientists, and drug development professionals.

## **Core Properties**

Latamoxef sodium is a water-soluble compound typically administered via intramuscular or intravenous injection.[1][6] It is not absorbed after oral administration.[4]



| Property          | Data                                                                  | References |
|-------------------|-----------------------------------------------------------------------|------------|
| Synonyms          | Moxalactam sodium,<br>Lamoxactam, LY-127935,<br>Festamoxin, Shiomarin | [1][7][8]  |
| Chemical Class    | Oxacephem, Oxa-β-lactam                                               | [1][4]     |
| Molecular Formula | C20H18N6Na2O9S                                                        | [1][9]     |
| Molecular Weight  | 564.44 g/mol                                                          | [1][2]     |
| CAS Number        | 64953-12-4                                                            | [1][2][9]  |
| Solubility        | Water, DMSO                                                           | [1][2][8]  |

#### **Mechanism of Action**

Latamoxef exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[2] [10] Its primary targets are penicillin-binding proteins (PBPs), which are transpeptidase enzymes essential for the final steps of peptidoglycan synthesis.[10][11] By acylating and inactivating these proteins, Latamoxef prevents the cross-linking of peptidoglycan chains, which compromises the structural integrity of the cell wall.[10] This leads to cell weakening and eventual lysis.[2][11] A key feature of Latamoxef is its stability against a variety of  $\beta$ -lactamases, enzymes produced by bacteria that can inactivate many  $\beta$ -lactam antibiotics.[1][7]



Click to download full resolution via product page



Caption: Mechanism of action pathway for Latamoxef.

# **Antimicrobial Spectrum**

Latamoxef possesses a broad spectrum of activity, though it is particularly potent against Gram-negative bacteria, including most Enterobacteriaceae.[5][7] Its activity against Gram-positive organisms is generally less than that of first or second-generation cephalosporins.[4]

| Organism                                             | MIC90 (μg/mL) | Activity Level | References |
|------------------------------------------------------|---------------|----------------|------------|
| Escherichia coli                                     | 0.125 - 0.5   | Excellent      | [4]        |
| Klebsiella<br>pneumoniae                             | ≤ 0.5         | Excellent      | [4]        |
| Pseudomonas<br>aeruginosa                            | ≥ 64          | Moderate       | [4]        |
| Staphylococcus<br>aureus (Methicillin-<br>sensitive) | 4 - 16        | Moderate       | [4]        |
| Staphylococcus<br>aureus (Methicillin-<br>resistant) | > 64          | Resistant      | [4]        |
| Streptococcus pneumoniae                             | 1 - 3         | Moderate       | [4]        |
| Enterococcus spp.                                    | ≥ 64          | Resistant      | [4]        |
| Bacteroides fragilis                                 | N/A           | Active         | [5][7]     |

# **Pharmacokinetic Profile**

Latamoxef is characterized by rapid distribution and renal excretion. It is not metabolized in the body.[6]



| Parameter             | Data                                                                       | References |
|-----------------------|----------------------------------------------------------------------------|------------|
| Administration Routes | Intramuscular (IM),<br>Intravenous (IV)                                    | [4][6]     |
| Oral Bioavailability  | Not absorbed                                                               | [4][12]    |
| Protein Binding       | 35 - 50%                                                                   | [13]       |
| Distribution          | Rapidly distributes into body tissues, including Cerebrospinal Fluid (CSF) | [1][6]     |
| Metabolism            | Nil / Not metabolized                                                      | [3][6][13] |
| Elimination Half-life | ~2 hours                                                                   | [3][6][13] |
| Excretion             | Primarily renal (~75% as unchanged drug); also biliary                     | [1][6][13] |

## **Resistance Mechanisms**

Bacterial resistance to Latamoxef can emerge through multiple pathways, and often a combination of mechanisms is required to confer significant resistance.[14]



Click to download full resolution via product page



Caption: Key mechanisms of bacterial resistance to Latamoxef.

Studies in Serratia marcescens have identified three primary mechanisms:

- Decreased Permeability: Alterations in the outer membrane protein composition can limit the drug's entry into the bacterial cell.[14]
- Enzymatic Degradation: An increase in the production of β-lactamase enzymes can hydrolyze and inactivate Latamoxef.[14]
- Target Modification: Changes in the structure of Penicillin-Binding Proteins (PBPs) can reduce the binding affinity of the drug.[14]

## **Adverse Effects and Safety Profile**

The clinical use of Latamoxef is associated with several adverse reactions, with bleeding being the most significant concern.

| Category | Adverse Effects                                                                                                                                   | References  |
|----------|---------------------------------------------------------------------------------------------------------------------------------------------------|-------------|
| Common   | Local reactions (pain, phlebitis, ~3%), Hypersensitivity (rash, fever, ~3%), Diarrhea (~1%), Eosinophilia (~2.5%)                                 | [4]         |
| Serious  | Coagulation disorders (Hypoprothrombinemia, platelet dysfunction, bleeding), Thrombocytopenia, Antibiotic- associated colitis                     | [4][10][15] |
| Other    | Disulfiram-like reaction with<br>alcohol (due to the N-<br>methylthiotetrazole side chain),<br>Abnormalities in liver and renal<br>function tests | [3][4]      |



The risk of bleeding is linked to the N-methylthiotetrazole (NMTT) side chain, which can inhibit vitamin K-dependent carboxylation, leading to hypoprothrombinemia.[3][15] Prophylactic administration of vitamin K may be necessary.[6]

# **Experimental Protocols**

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is a standard in vitro technique to quantify the antimicrobial activity of a compound.[16]

#### Methodology:

- Preparation of Latamoxef Dilutions:
  - Prepare a stock solution of Latamoxef sodium in an appropriate solvent (e.g., sterile water or DMSO).[2][8]
  - Perform two-fold serial dilutions in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 100 μL.
- Preparation of Bacterial Inoculum:
  - Culture the test bacterium on an appropriate agar plate overnight.
  - Suspend several colonies in saline to match a 0.5 McFarland turbidity standard (approximately 1.5 x 10<sup>8</sup> CFU/mL).
  - Dilute this suspension in the broth medium to achieve a final concentration of approximately 5 x 10<sup>5</sup> CFU/mL in the wells after inoculation.
- Inoculation and Incubation:
  - $\circ$  Add 100  $\mu$ L of the standardized bacterial suspension to each well containing the Latamoxef dilutions. This brings the final volume to 200  $\mu$ L.
  - Include a positive control (broth + bacteria, no drug) and a negative/sterility control (broth only).



- Seal the plate and incubate at 35°C ± 2°C for 16-20 hours.[16]
- Interpretation of Results:
  - After incubation, visually inspect the plate for turbidity (bacterial growth).
  - The MIC is the lowest concentration of Latamoxef that completely inhibits visible growth.
     [16]



Click to download full resolution via product page

Caption: Experimental workflow for the Broth Microdilution MIC assay.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. CAS 64953-12-4: Latamoxef sodium | CymitQuimica [cymitquimica.com]
- 2. rpicorp.com [rpicorp.com]
- 3. Latamoxef Wikipedia [en.wikipedia.org]
- 4. Latamoxef dosing regimen adjustments and pharmaceutical care in pediatrics PMC [pmc.ncbi.nlm.nih.gov]
- 5. Moxalactam (latamoxef). A review of its antibacterial activity, pharmacokinetic properties and therapeutic use PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mims.com [mims.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Latamoxef sodium | C20H18N6Na2O9S | CID 12856838 PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. What is the mechanism of Flomoxef Sodium? [synapse.patsnap.com]
- 12. researchgate.net [researchgate.net]
- 13. mdwiki.org [mdwiki.org]
- 14. Different mechanisms of resistance to latamoxef (moxalactam) in Serratia marcescens PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Latamoxef-induced severe thrombocytopenia during the treatment of pulmonary infection: A case report PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [A Technical Guide to Latamoxef Sodium (Moxalactam) for Research Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7802563#latamoxef-sodium-moxalactam-basic-properties-for-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com